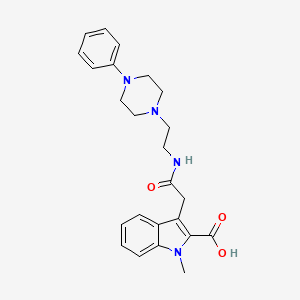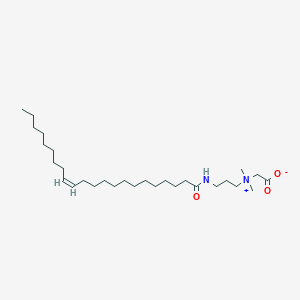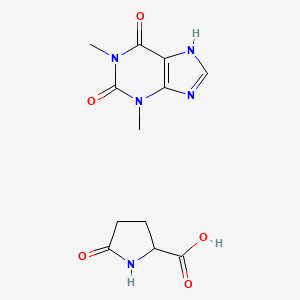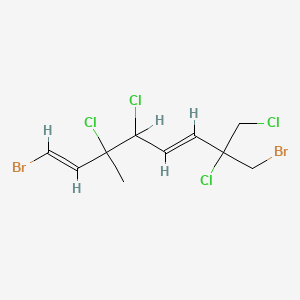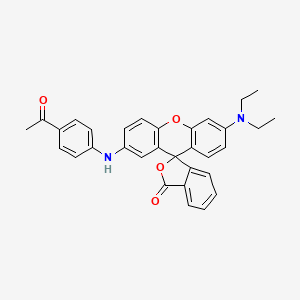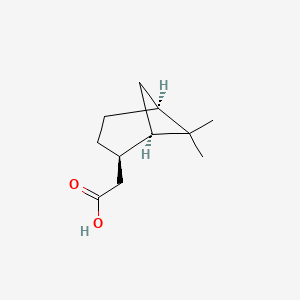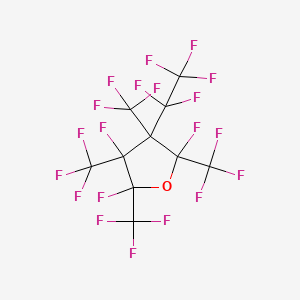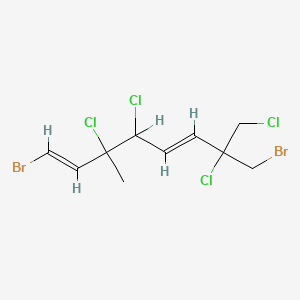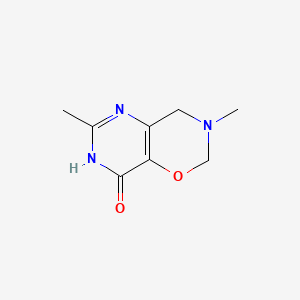
Einecs 300-947-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 300-947-2, also known as O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), is a chemical compound with the molecular formula C8H19N.C8H19O3PS . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
The synthesis of O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), involves the reaction of dibutyl hydrogen thiophosphate with 1-octylamine. The reaction conditions typically include a controlled environment to ensure the proper formation of the compound . Industrial production methods may involve large-scale chemical reactors and precise control of temperature and pressure to optimize yield and purity.
Analyse Chemischer Reaktionen
O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the production of pesticides, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to disruptions in metabolic processes. For example, it may inhibit enzymes involved in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase . This inhibition can lead to a decrease in cellular energy production and other metabolic effects.
Vergleich Mit ähnlichen Verbindungen
O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), can be compared with other similar compounds, such as:
O,O-dimethyl hydrogen thiophosphate: Similar in structure but with methyl groups instead of butyl groups.
O,O-diethyl hydrogen thiophosphate: Similar in structure but with ethyl groups instead of butyl groups.
O,O-dipropyl hydrogen thiophosphate: Similar in structure but with propyl groups instead of butyl groups.
The uniqueness of O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), lies in its specific molecular structure, which influences its chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
93964-99-9 |
|---|---|
Molekularformel |
C8H19N.C8H19O3PS C16H38NO3PS |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
dibutoxy-hydroxy-sulfanylidene-λ5-phosphane;octan-1-amine |
InChI |
InChI=1S/C8H19N.C8H19O3PS/c1-2-3-4-5-6-7-8-9;1-3-5-7-10-12(9,13)11-8-6-4-2/h2-9H2,1H3;3-8H2,1-2H3,(H,9,13) |
InChI-Schlüssel |
IVMOXNPAUDFORG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN.CCCCOP(=S)(O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


